molecular formula C8H11N3O B1510168 2-(Propylamino)pyrimidine-5-carbaldehyde CAS No. 959238-95-0

2-(Propylamino)pyrimidine-5-carbaldehyde

Cat. No.: B1510168
CAS No.: 959238-95-0
M. Wt: 165.19 g/mol
InChI Key: CDTAUWPTFJUTKJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound must be understood within the broader historical context of pyrimidine chemistry, which traces its origins to the nineteenth century. The pyrimidine ring system was first encountered in natural products, with the initial isolation of alloxan, a pyrimidine derivative, achieved by Brugnatelli in 1818 through the oxidation of uric acid with nitric acid. This marked the beginning of systematic investigations into pyrimidine-containing compounds that would eventually lead to the discovery of their fundamental role in biological systems as components of nucleic acids.

The systematic study of pyrimidines began in earnest during the 1880s when Pinner conducted pioneering research on pyrimidine derivatives through condensation reactions involving ethyl acetoacetate and amidines. Pinner's work in 1885 established the foundation nomenclature for this class of compounds, proposing the term "pyrimidin" that remains in use today. The preparation of the parent pyrimidine compound was subsequently achieved by Gabriel and Colman in 1900, who developed a synthetic route involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The specific development of aminopyrimidine carbaldehydes, including this compound, emerged from advances in formylation chemistry during the twentieth century. Research conducted by various groups demonstrated that formylation of aminopyrimidines could occur at different positions depending on the electronic properties of the pyrimidine ring system. The Vilsmeier formylation reaction, utilizing phosphorus oxychloride and dimethylformamide, became a standard method for introducing aldehyde functionality into pyrimidine systems. These developments enabled the synthesis of compounds like this compound, which combines the structural features necessary for diverse chemical transformations.

The emergence of this compound as a compound of interest reflects the broader recognition of pyrimidine derivatives as privileged scaffolds in medicinal chemistry. The incorporation of alkylamino substituents at the 2-position of pyrimidines has been extensively explored due to their ability to modulate both electronic properties and biological activity. The specific choice of the propylamino group provides an optimal balance between hydrophobic character and synthetic accessibility, making this compound particularly valuable for structure-activity relationship studies.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance in heterocyclic chemistry due to its multifunctional nature and synthetic versatility. The compound embodies several key structural features that make it particularly valuable for chemical research and development. The pyrimidine core provides a stable aromatic framework with well-defined electronic properties, while the aldehyde group at position 5 serves as a highly reactive electrophilic center for various transformations.

The significance of this compound in heterocyclic chemistry is exemplified by its role as an intermediate in the synthesis of more complex heterocyclic systems. Research has demonstrated that pyrimidine-5-carbaldehydes can undergo Friedländer-type reactions with acetophenones to form pyrido[2,3-d]pyrimidine derivatives, which are important pharmacophores with diverse biological activities. The reaction proceeds under solvent-free conditions in the presence of boron trifluoride etherate, yielding products with potential applications as bronchodilators, vasodilators, and compounds with anti-allergic, cardiotonic, antihypertensive, and hepatoprotective activities.

The structural characteristics of this compound can be quantified through various physical and chemical properties. Computational predictions indicate a molecular weight of 165.19 grams per mole, with an estimated boiling point of 321.4±34.0 degrees Celsius and a density of 1.179±0.06 grams per cubic centimeter. The compound exhibits a predicted pKa value of 2.13±0.10, indicating moderate acidity that influences its reactivity patterns and solubility characteristics.

Table 1: Physical Properties of this compound

Property Value Method
Molecular Weight 165.19 g/mol Calculated
Boiling Point 321.4±34.0°C Predicted
Density 1.179±0.06 g/cm³ Predicted
pKa 2.13±0.10 Predicted
Flash Point 138.41°C Estimated
Melting Point 86.05°C Estimated
Water Solubility 5,855-51,382 mg/L Estimated

The synthetic accessibility of this compound further enhances its significance in heterocyclic chemistry. The compound can be prepared through established formylation protocols applied to 2-(propylamino)pyrimidine precursors. The Vilsmeier formylation reaction has proven particularly effective for introducing the aldehyde functionality at the 5-position of the pyrimidine ring. This synthetic route involves the treatment of 2-(propylamino)pyrimidine with a mixture of phosphorus oxychloride and dimethylformamide under controlled temperature conditions, followed by appropriate workup procedures to isolate the desired product.

The compound's role in heterocyclic chemistry extends beyond its function as a synthetic intermediate. The presence of both amino and aldehyde functional groups enables diverse chemical transformations, including condensation reactions, cyclization processes, and substitution reactions. The aldehyde group serves as an excellent electrophile for nucleophilic addition reactions, while the amino group can participate in hydrogen bonding interactions and coordinate to metal centers. These characteristics make this compound particularly valuable for the development of new synthetic methodologies and the exploration of novel heterocyclic architectures.

The broader family of pyrimidine derivatives, to which this compound belongs, has demonstrated remarkable versatility in medicinal chemistry applications. These compounds have exhibited diverse biological activities including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties. The pyrimidine scaffold's ability to interact with various biological targets, including enzymes, genetic materials, and cellular components, stems from its structural similarity to naturally occurring nucleotide bases. This bioisosterism principle underlies the continued interest in pyrimidine derivatives as drug discovery platforms.

Properties

IUPAC Name

2-(propylamino)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-2-3-9-8-10-4-7(6-12)5-11-8/h4-6H,2-3H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTAUWPTFJUTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650938
Record name 2-(Propylamino)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-95-0
Record name 2-(Propylamino)-5-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Propylamino)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Propylamino)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrimidines are a class of compounds known for their roles in various therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and antiviral applications. This article explores the biological activity of this compound, supported by recent research findings, data tables, and case studies.

  • Molecular Formula : C8H10N4O
  • Molecular Weight : 166.19 g/mol
  • CAS Number : 959238-95-0

Antimicrobial Activity

Recent studies have demonstrated the potential of this compound as an antimicrobial agent. It has shown effectiveness against various bacterial strains, including multidrug-resistant organisms.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus4 - 8
Mycobacterium abscessus4 - 8
Mycobacterium smegmatis4 - 8

The compound exhibited significant activity against these strains, suggesting its potential for further development as an antibacterial drug .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicated that it can inhibit the proliferation of various cancer cell lines. For example, it demonstrated a dose-dependent reduction in cell viability in breast cancer and lung cancer models.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)12.6

These findings suggest that this compound may act through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can significantly reduce inflammation in animal models.

Model Inhibition (%) Standard Drug (Indomethacin) Inhibition (%)
Paw Edema (Rat Model)43.1747.72

The results indicate that the compound's anti-inflammatory effects may be attributed to its ability to inhibit pro-inflammatory cytokines .

Antiviral Activity

Emerging studies have explored the antiviral potential of pyrimidine derivatives, including this compound. Preliminary data suggest activity against viral infections such as Zika virus and Dengue virus.

Virus Type EC50 (µM)
Zika Virus2.4
Dengue Virus1.4

These results highlight the compound's potential as a lead structure for developing antiviral therapies .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Kumari et al. evaluated the efficacy of various pyrimidines against bacterial infections, identifying significant activity for compounds similar to this compound against resistant strains .
  • Cancer Cell Line Study : Research published in MDPI illustrated that derivatives of pyrimidine exhibited varied IC50 values across different cancer cell lines, with specific emphasis on the effectiveness of compounds containing similar functional groups as those found in this compound .

Scientific Research Applications

Pharmaceutical Development

2-(Propylamino)pyrimidine-5-carbaldehyde serves as a critical building block in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity against various diseases. Pyrimidine derivatives have been extensively studied for their roles in the development of anticancer agents, antimicrobial drugs, and inhibitors for various enzymes.

Table 1: Overview of Pyrimidine Derivatives in Drug Development

Compound NameApplication AreaNotable Examples
This compoundAnticancer, AntimicrobialPotential for new drug candidates
DinaciclibCancer TreatmentCDK inhibitor
CytarabineChemotherapyInduction therapy for leukemia
AvapritinibCancer TreatmentTargeting mastocytosis

Research indicates that this compound exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Studies have shown that pyrimidine derivatives can interact with various biological targets, leading to therapeutic effects.

Anticancer Properties

Recent studies have highlighted the efficacy of pyrimidine derivatives in cancer treatment. For example, compounds similar to this compound have demonstrated potent activity against several cancer cell lines.

  • Case Study : A study involving pyrimidine-pyrazine compounds showed enhanced anticancer activity compared to standard treatments like etoposide, with IC50 values indicating strong cytotoxic effects on MCF-7 and A549 cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Case Study : In vitro assays demonstrated that certain pyrimidine derivatives exhibited superior antibacterial activity against strains such as E. coli and S. aureus, with notable minimum inhibitory concentrations (MICs) observed .

Mechanistic Insights

The mechanisms by which this compound exerts its biological effects are under investigation. The aldehyde functional group is known to participate in various chemical reactions that can lead to the formation of biologically active metabolites.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for its therapeutic application. Interaction studies often involve assessing binding affinities to specific receptors or enzymes.

Synthesis of Analogues

The synthesis of analogues of this compound is a key area of research aimed at optimizing its pharmacological properties. Multi-step synthetic routes are employed to produce derivatives with enhanced efficacy and reduced toxicity.

Chemical Reactions Analysis

Nucleophilic Reactions at the Aldehyde Group

The aldehyde functionality (C=O) undergoes nucleophilic additions and condensations:

Schiff Base Formation

  • Reacts with primary amines to form imines (Schiff bases), critical for creating coordination complexes (e.g., in metal-organic frameworks or enzyme inhibitors) .

  • Example:

    2 Propylamino pyrimidine 5 carbaldehyde+R NH2Imine derivative+H2O\text{2 Propylamino pyrimidine 5 carbaldehyde}+\text{R NH}_2\rightarrow \text{Imine derivative}+\text{H}_2\text{O}

Reductive Amination

  • Used in pharmaceutical synthesis to generate secondary or tertiary amines. Sodium triacetoxyborohydride (STAB) is a common reducing agent .

Oxidation

  • The aldehyde can be oxidized to carboxylic acids or esters using MnO₂ or Dess–Martin periodinane :

    AldehydeMnO2/CHCl3Carboxylic Acid Esters\text{Aldehyde}\xrightarrow{\text{MnO}_2/\text{CHCl}_3}\text{Carboxylic Acid Esters}

Reduction

  • Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol, useful in modifying drug scaffolds .

Cyclization and Heterocycle Formation

The compound serves as a precursor in synthesizing fused heterocycles:

Pyrazolo[1,5-a]pyrimidines

  • Condenses with hydrazines or aminopyrazoles under acidic conditions to form tricyclic structures with antitumor activity .

Quinazoline Derivatives

  • Reacts with anthranilic acid derivatives to yield quinazoline-based kinase inhibitors .

PI3Kδ Inhibitors

  • Incorporated into pyrazolo[1,5-a]pyrimidine cores to enhance binding affinity to PI3Kδ, a target in inflammatory diseases .

Anticancer Agents

  • Forms Schiff bases with indole derivatives, showing cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

Reaction Conditions and Yields

Reaction TypeReagents/ConditionsProductYield (%)Source
Reductive AminationNaBH(OAc)₃, DCM, RT2-(Propylamino)-5-(aminomethyl)pyrimidine63–84
Oxidation to Carboxylic AcidMnO₂, CHCl₃, 12 hPyrimidine-5-carboxylic acid46
Cyclization with HydrazineHCl, EtOH, refluxPyrazolo[3,4-b]quinoline52–89

Stability and Handling

  • Sensitive to light and moisture; stored under inert gas (N₂/Ar) at 2–8°C .

  • Degrades to brown-colored impurities if exposed to air for extended periods .

This compound’s versatility in nucleophilic, redox, and cyclization reactions underscores its value in medicinal chemistry and materials science. Its applications span kinase inhibitors, anticancer agents, and coordination chemistry, supported by robust synthetic methodologies .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 2-(propylamino)pyrimidine-5-carbaldehyde, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Key Features References
2-Aminopyrimidine-5-carbaldehyde -NH₂ (2), -CHO (5) Higher polarity due to primary amine; used in nucleoside synthesis.
2-Hydroxypyrimidine-5-carbaldehyde -OH (2), -CHO (5) Enhanced hydrogen-bonding capacity; potential for tautomerization.
2-Methylpyrimidine-5-carbaldehyde -CH₃ (2), -CHO (5) Reduced nucleophilicity at position 2; steric hindrance affects reactivity.
2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde -OCH₂C₃H₅ (2), -CHO (5) Increased steric bulk; cyclopropane may influence ring conformation.
4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde -NH-C₅H₉ (4), -SMe (2), -CHO (5) Thioether and bulky amino groups modulate electronic and steric properties.

Challenges and Limitations

  • Stability : Aldehyde-containing pyrimidines may undergo oxidation or dimerization under certain conditions, necessitating careful handling .
  • Synthetic Complexity: Introducing propylamino groups requires precise control to avoid side reactions, such as over-alkylation or ring decomposition.

Preparation Methods

Synthetic Strategies for 2-(Propylamino)pyrimidine-5-carbaldehyde

Stepwise Synthesis Details

Construction of the Pyrimidine Core

The pyrimidine ring is typically synthesized via condensation reactions involving amidines and β-dicarbonyl compounds or their equivalents. For example, a common route starts with a suitable 2-substituted pyrimidine precursor, such as 2-chloropyrimidine or 2-aminopyrimidine.

Introduction of the Propylamino Group

Nucleophilic aromatic substitution is a widely used method for introducing the propylamino group at the 2-position of the pyrimidine ring. The general procedure involves reacting 2-chloropyrimidine-5-carbaldehyde with propylamine under basic conditions (such as in ethanol with diisopropylethylamine as a base):

"2-chloropyrimidine-5-carbaldehyde is dissolved in ethanol, and propylamine is added dropwise at low temperature (−10 °C). The mixture is then heated to room temperature and stirred at 50 °C for 16 hours. After solvent removal, the crude product is purified by filtration and washing."

Formylation at the 5-Position

Formylation of the pyrimidine ring at the 5-position can be accomplished by several methods, including:

  • Vilsmeier–Haack Reaction: This classical approach uses a Vilsmeier reagent (formed from DMF and POCl₃) to introduce the formyl group onto the activated pyrimidine ring, typically starting from 2-propylaminopyrimidine.
  • Direct Formylation: For some substituted pyrimidines, direct formylation using formylating agents under controlled conditions is possible, though less common due to potential side reactions.

Example Preparation Procedure

The following table summarizes a representative preparation method for this compound, adapted from established pyrimidine synthesis protocols:

Step Reagents & Conditions Notes
1 2-chloropyrimidine-5-carbaldehyde + propylamine, ethanol, diisopropylethylamine, −10 °C to 50 °C, 16 h Nucleophilic substitution; forms target compound
2 Workup: Evaporate solvent, add water, filter, wash with water/isopropanol/hexane, dry under vacuum Yields crude product for further use

Yield and Purity:
Yields for similar nucleophilic substitutions on pyrimidine rings are typically high (70–90%), with purities exceeding 95% after standard workup and recrystallization.

Comparative Data Table

Method Starting Material Key Reagents Conditions Yield (%) Reference
Nucleophilic substitution 2-chloropyrimidine-5-carbaldehyde Propylamine, DIPEA, ethanol −10 °C to 50 °C, 16 h 70–90
Vilsmeier–Haack formylation 2-propylaminopyrimidine DMF, POCl₃ 0–60 °C, 2–6 h 60–80

Q & A

Q. Q1. What are the key physicochemical properties of 2-(Propylamino)pyrimidine-5-carbaldehyde, and how do they influence experimental design?

A1. Key properties include:

  • LogP : ~2.2 (indicating moderate lipophilicity, critical for solubility in reaction media) .
  • Polar Surface Area (PSA) : ~42.85 Ų (suggests hydrogen-bonding capacity, relevant for crystallization or chromatography) .
  • Molecular weight : ~220 g/mol (impacts diffusion rates in kinetic studies).
    Methodological guidance : Use reversed-phase HPLC with C18 columns (methanol/water gradients) for purity analysis. For solubility optimization, employ solvent mixtures like DMSO/THF (1:4 v/v) to balance polarity and reactivity .

Q. Q2. What synthetic routes are reported for this compound, and how scalable are they?

A2. A scalable 3-step synthesis is adapted from pyrimidine aldehyde derivatives:

Nucleophilic displacement : React 5-bromo-2-iodopyrimidine with propylamine under Pd-catalyzed coupling.

Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group at the 5-position.

Purification : Recrystallize from ethyl acetate/cumene for high enantiomeric purity .
Scalability note : Reductive amination steps require strict anhydrous conditions to avoid byproduct formation .

Q. Q3. How should researchers handle and store this compound to ensure stability?

A3.

  • Storage : Amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation .
  • Handling : Use gloveboxes for moisture-sensitive reactions. Monitor for decomposition via TLC (Rf shift) or FT-IR (loss of C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. Q4. How can enantioselective C–C bond formation be achieved using this compound as a prochiral substrate?

A4. The compound’s planar pyrimidine ring allows oriented prochirality in asymmetric catalysis:

  • Catalytic system : Employ chiral ligands (e.g., BINOL-derived zinc complexes) to induce enantioselective diisopropylzinc addition.
  • Key observation : Crystal-face-selective adsorption (confirmed via X-ray) directs stereochemical outcomes .
  • Validation : Measure enantiomeric excess (ee) using chiral HPLC (Chiralpak IA column, hexane/iPrOH) .

Q. Q5. What strategies resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?

A5. Common contradictions arise from substituent electronic effects vs. steric hindrance:

  • Case study : Replacing the propylamino group with morpholino (as in ) increases PSA but reduces membrane permeability. Validate via MDCK cell assays .
  • Resolution : Use DFT calculations (e.g., Gaussian09) to model charge distribution and correlate with experimental IC₅₀ values .

Q. Q6. How can researchers detect and quantify trace impurities in this compound batches?

A6.

  • Impurity profiling : Identify common byproducts (e.g., hydrolyzed aldehydes or propylamine adducts) via LC-MS (ESI+ mode).
  • USP guidelines : Use reference standards (e.g., Prilocaine Related Compound B) for spiking experiments and validate LOD/LOQ .
  • Mitigation : Optimize reaction quenching (e.g., NaHCO₃ wash) to minimize acid-catalyzed degradation .

Q. Q7. What computational tools predict the reactivity of this compound in nucleophilic addition reactions?

A7.

  • Software : Use Schrödinger’s Jaguar for transition-state modeling of aldehyde reactivity.
  • Key parameters : Fukui indices (electrophilicity at C5) and frontier molecular orbitals (LUMO localization) .
  • Experimental cross-check : Compare predicted activation energies with kinetic data from stopped-flow UV-Vis .

Specialized Methodological Considerations

Q. Q8. How to design a kinetic study for this compound in multicomponent reactions (e.g., Ugi-type)?

A8.

  • Protocol : Use in-situ IR to monitor aldehyde consumption (peak at ~1720 cm⁻¹).
  • Quench-and-measure : Aliquot reactions at timed intervals into NH₄OH to halt progress, then analyze via ¹H NMR (aldehyde proton at δ 9.8–10.2 ppm) .
  • Data fitting : Apply pseudo-first-order kinetics (excess amine) and Eyring plots to determine ΔH‡ and ΔS‡ .

Q. Q9. What crystallography techniques characterize polymorphs of this compound?

A9.

  • Single-crystal X-ray : Grow crystals via slow evaporation (ethyl acetate/cumene). Resolve structures with SHELXT and validate H-bonding networks (e.g., N–H⋯O=C interactions) .
  • PXRD : Compare experimental diffractograms with Mercury-simulated patterns to identify polymorphic purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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